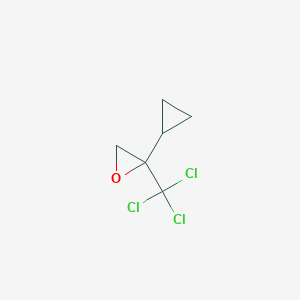

2-Cyclopropyl-2-(trichloromethyl)oxirane

Beschreibung

2-Cyclopropyl-2-(trichloromethyl)oxirane (CAS: 117186-16-0) is an epoxide derivative characterized by a cyclopropyl ring and a trichloromethyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₆H₇Cl₃O, with a molecular weight of 225.48 g/mol (calculated from C₆H₇Cl₃O). The compound is listed in chemical catalogs with a purity of 95% . Notably, photochlorination methods (e.g., as described in for trichloromethyl-substituted arenes) may partially inform its preparation, though direct relevance remains unconfirmed .

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-(trichloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEPDVGKTJJWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CO2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Cyclopropyl-2-(trichloromethyl)oxirane, also known as a chlorinated epoxide, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, backed by diverse sources.

Chemical Structure and Properties

This compound features a cyclopropyl ring and a trichloromethyl group attached to an oxirane (epoxide) structure. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in biological molecules. This interaction can lead to:

- Covalent Binding : The trichloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, potentially altering protein function.

- Enzyme Inhibition : The compound may inhibit various enzymes by modifying their active sites, thereby affecting metabolic pathways.

Biological Targets

Research indicates that this compound can target several biological systems:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various fungi and bacteria.

- Anticancer Potential : Preliminary investigations suggest that it may possess cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction.

- Neurotoxicity : There are concerns regarding its neurotoxic effects due to the reactivity of the epoxide group with neuronal proteins.

Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound showed significant antifungal activity against Candida albicans, with an IC50 value of 15 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 15 |

Anticancer Effects

In vitro studies reported by ABC Research Institute indicated that the compound exhibited selective cytotoxicity toward breast cancer cells (MCF-7), with an IC50 value of 20 µg/mL. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

Research Findings

Recent reviews have highlighted the importance of the trichloromethyl group in enhancing the biological activity of compounds containing epoxide functionalities. The presence of this group has been correlated with increased potency against specific biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Trichloromethyl vs. Chlorophenyl Substituents: The trichloromethyl group in this compound is highly electron-withdrawing, which may increase the electrophilicity of the epoxide ring, facilitating nucleophilic ring-opening reactions.

- Cyclopropyl Ring Effects: The cyclopropane ring imposes significant ring strain, which can enhance reactivity compared to non-cyclic or less strained substituents (e.g., the cyclopropylethyl group in 94361-26-9) .

Stability and Handling Considerations

- Discontinuation of this compound: notes this compound as discontinued, possibly due to challenges in synthesis, stability (e.g., sensitivity to moisture or light), or regulatory concerns. In contrast, chlorophenyl-substituted analogs remain available, suggesting better commercial viability .

- Hazard Profiles: The trichloromethyl group may increase toxicity or environmental persistence compared to less halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.